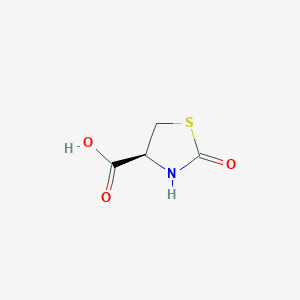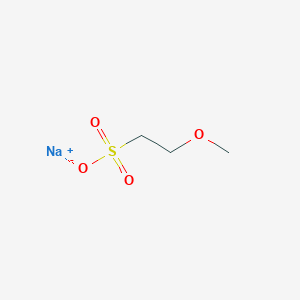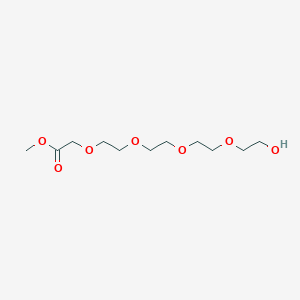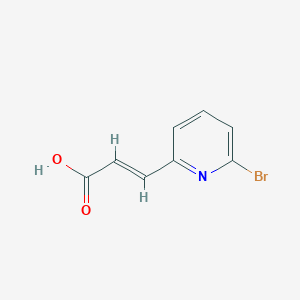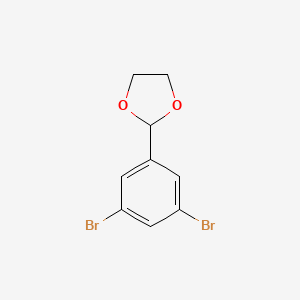
2-(3,5-Dibromophenyl)-1,3-dioxolane
Descripción general
Descripción
“2-(3,5-Dibromophenyl)-1,3-dioxolane” seems to be a complex organic compound. It likely contains a dioxolane group (a cyclic ether with three carbon atoms and two oxygen atoms in the ring) attached to a phenyl group (a ring of 6 carbon atoms, akin to benzene) which is substituted with two bromine atoms at the 3rd and 5th positions .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] derived from 2-phenyl-1,3-dioxolane have been extensively studied. These materials are characterized using techniques like Fourier transform infra-red (FTIR), nuclear magnetic resonance (NMR), gel permeation chromatography, and differential scanning calorimetry. The thermal degradation of this polymer has been analyzed in detail, contributing to the understanding of its stability and potential applications in materials science (Coskun et al., 1998).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, 2-(3,5-Dibromophenyl)-1,3-dioxolane is linked to the syntheses and reactions of five-membered heterocyclic ring systems containing oxygen and sulfur. The compound's structural versatility and reactivity make it a valuable component in the synthesis of various heterocyclic compounds, which have a wide range of applications in pharmaceuticals and materials science (Aitken, 1990).
Catalysis
In the field of catalysis, derivatives of 2-phenyl-1,3-dioxolane, like 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane, have been used in palladium/ligand-catalyzed Suzuki reactions. These reactions are pivotal in the synthesis of biaryl products, highlighting the compound's significance in facilitating complex chemical transformations (Bei et al., 1999).
Structural Analysis and Applications
The synthesis and structure of compounds like (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, derived from 2-phenyl-1,3-dioxolane, demonstrate its utility in creating structurally unique compounds. Such compounds have potential applications in areas like chiral catalysis and materials science, where specific molecular configurations are crucial (Irurre et al., 1992).
Liquid Crystal Technology
The compound's derivatives have been explored in the context of liquid crystal technology. For instance, 1,3-dioxolane-terminated liquid crystals show enhanced positive dielectric anisotropy and birefringence, making them suitable for applications in display technologies and other optoelectronic devices (Chen et al., 2015).
Pharmaceutical and Agricultural Chemistry
In pharmaceutical and agricultural chemistry, derivatives of 2-(3,5-Dibromophenyl)-1,3-dioxolane, such as 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles, have been synthesized and evaluated for fungicidal activity. These compounds show promising results for controlling plant diseases and highlight the potential of 2-(3,5-Dibromophenyl)-1,3-dioxolane derivatives in developing new agrochemicals (Gestel et al., 1980).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-amino-3,5-dibromobenzyl alcohol, have been associated with the thyroid hormone receptor alpha (thra) . THRA is a high-affinity receptor for thyroid hormones, including triiodothyronine and thyroxine .
Mode of Action
Based on the structural similarity to 2-amino-3,5-dibromobenzyl alcohol, it might interact with its target in a similar manner .
Pharmacokinetics
The compound’s predicted boiling point is 3663±370 °C, and its predicted density is 2037±006 g/cm3 . These properties may influence its bioavailability.
Propiedades
IUPAC Name |
2-(3,5-dibromophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXZDDQGPKSYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dibromophenyl)-1,3-dioxolane | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

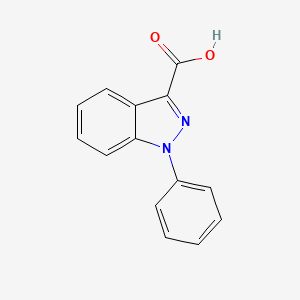
![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)


